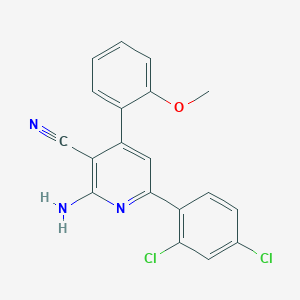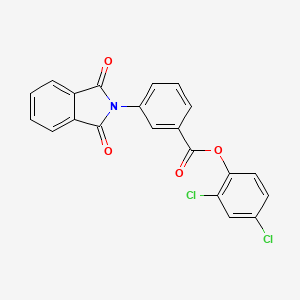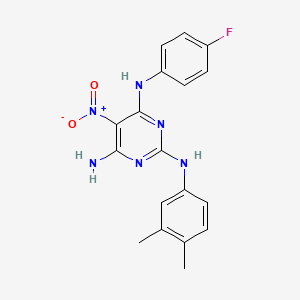![molecular formula C16H15FN4O B12463773 14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[142102,608,18It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which play a significant role in DNA repair responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pamiparib involves the development of fused tetra- or pentacyclic dihydrodiazepinoindolone derivatives. The synthetic route includes multiple steps, starting from the preparation of intermediate compounds, followed by cyclization and functionalization reactions .
Industrial Production Methods
Industrial production of pamiparib involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring the availability of raw materials, optimizing reaction conditions, and implementing purification processes to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Pamiparib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Pamiparib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of PARP inhibition and DNA repair.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mecanismo De Acción
Pamiparib exerts its effects by inhibiting the activity of PARP enzymes, specifically PARP-1 and PARP-2. These enzymes are involved in the repair of single-strand DNA breaks. By inhibiting PARP activity, pamiparib prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer treatment.
Rucaparib: A PARP inhibitor with similar applications in oncology.
Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.
Uniqueness
Pamiparib is unique due to its high selectivity for PARP-1 and PARP-2, as well as its excellent drug metabolism and pharmacokinetics properties. It also shows significant brain penetration, making it a promising candidate for the treatment of brain tumors .
Propiedades
Fórmula molecular |
C16H15FN4O |
|---|---|
Peso molecular |
298.31 g/mol |
Nombre IUPAC |
14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one |
InChI |
InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22) |
Clave InChI |
DENYZIUJOTUUNY-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)
![N''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'''-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B12463696.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12463704.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)
![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)

![3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)


![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)


![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)
